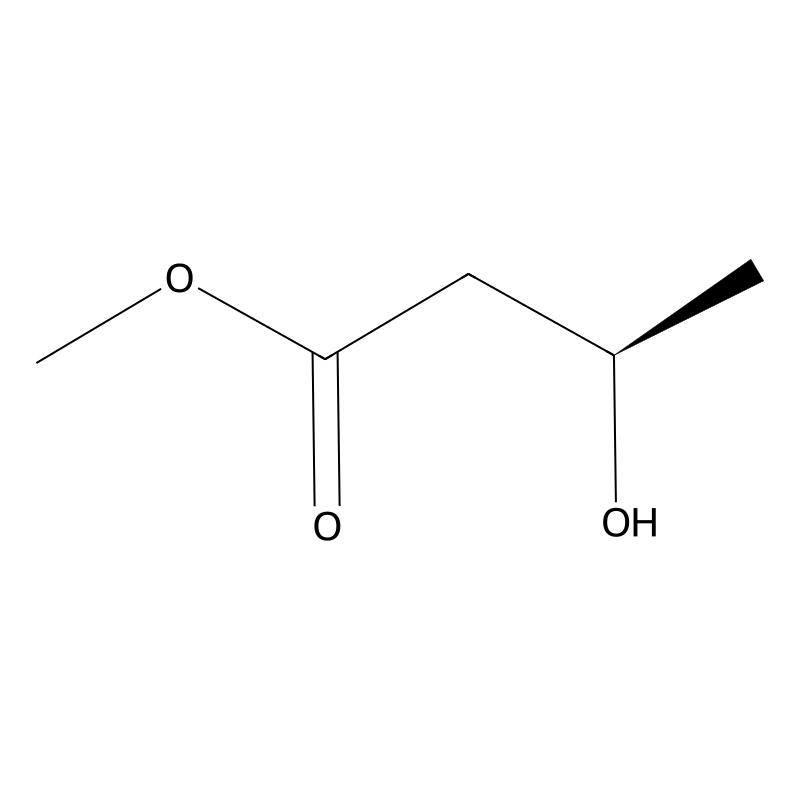

(R)-Methyl 3-hydroxybutanoate

Content Navigation

Sourcing racemic 3-hydroxybutanoate for chiral API synthesis caps yield at 50%, requiring costly resolution. (R)-Methyl 3-hydroxybutanoate (CAS 3976-69-0) at >99% ee solves this, enabling direct asymmetric synthesis of statins, carbapenems, and beta-lactams. • >99% ee prevents diastereomer formation. • Methyl ester ensures faster hydrolysis and lower bp (56-58 °C/11 mmHg) vs. ethyl ester, minimizing thermal degradation. • Compatible with vacuum distillation for kg-scale processes.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

(R)-Methyl 3-hydroxybutanoate is a high-purity chiral building block (synthon) heavily utilized in the pharmaceutical and fine chemical industries. Characterized by its pre-defined (R)-stereocenter and highly reactive methyl ester group, it serves as a critical precursor for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), including statins, carbapenem antibiotics, and beta-lactams . From a procurement perspective, sourcing this compound with an enantiomeric excess (ee) of >99% is essential to bypass costly downstream chiral resolution steps. Its distinct physicochemical profile, including a boiling point of 56–58 °C at 11 mmHg, makes it highly processable in industrial-scale vacuum distillation workflows, offering distinct handling advantages over longer-chain ester analogs .

Research Fit

Substituting (R)-Methyl 3-hydroxybutanoate with generic alternatives introduces severe process inefficiencies and product failures. Utilizing racemic methyl 3-hydroxybutanoate caps the theoretical yield of the desired stereoisomer at 50% [1], necessitating costly chiral resolution steps that generate significant chemical waste and extend manufacturing timelines. Furthermore, substituting with the closely related (R)-Ethyl 3-hydroxybutanoate alters downstream processing; the ethyl ester possesses a higher boiling point and increased steric bulk, which slows transesterification and hydrolysis kinetics . For stereospecific pharmaceutical workflows, generic substitution directly compromises active pharmaceutical ingredient (API) purity, increases energy consumption during solvent removal, and degrades overall process economics.

Substitution Risk

Stereospecific Yield Optimization

Procuring the chirally pure (R)-enantiomer allows for direct asymmetric synthesis, bypassing the limitations of racemic mixtures. Using the racemate limits the maximum theoretical yield of the target enantiomer to 50% unless complex dynamic kinetic resolution is employed [1].

| Evidence Dimension | Theoretical yield of desired enantiomer without dynamic kinetic resolution |

| Target Compound Data | 100% theoretical yield of the (R)-stereocenter |

| Comparator Or Baseline | Racemic methyl 3-hydroxybutanoate (Maximum 50% theoretical yield) |

| Quantified Difference | 2x increase in maximum theoretical yield, eliminating 50% raw material waste |

| Conditions | Direct asymmetric synthesis workflows for statin and beta-lactam precursors |

Procuring the chirally pure (R)-enantiomer eliminates the need for downstream chiral resolution, halving raw material waste and significantly reducing processing time.

Thermal Processability Advantage

The methyl ester exhibits a significantly lower boiling point compared to the ethyl ester analog, which is a critical parameter for industrial purification. Under vacuum (11-12 mmHg), (R)-Methyl 3-hydroxybutanoate boils at 56–58 °C , whereas (R)-Ethyl 3-hydroxybutanoate boils at 75–76 °C .

| Evidence Dimension | Boiling point under reduced pressure |

| Target Compound Data | 56–58 °C at 11 mmHg |

| Comparator Or Baseline | (R)-Ethyl 3-hydroxybutanoate (75–76 °C at 12 mmHg) |

| Quantified Difference | 18–20 °C reduction in boiling point under equivalent vacuum conditions |

| Conditions | Industrial-scale vacuum distillation for product isolation and purification |

The lower boiling point of the methyl ester allows for easier and more energy-efficient removal of unreacted starting materials without risking thermal degradation of the product.

Hydrolysis Kinetics

In downstream processing, the steric bulk of the ester group dictates the kinetics of saponification and transesterification. The methyl ester undergoes cleavage significantly faster than the ethyl ester under identical mild conditions [1].

| Evidence Dimension | Ester cleavage (saponification) rate under mild conditions |

| Target Compound Data | Baseline relative hydrolysis rate (1.0x) due to minimal steric hindrance of the methyl group |

| Comparator Or Baseline | (R)-Ethyl 3-hydroxybutanoate (Relative hydrolysis rate typically 0.3x to 0.5x of the methyl ester) |

| Quantified Difference | 2x to 3x faster reaction kinetics for the methyl ester during deprotection |

| Conditions | Base-catalyzed saponification of temperature-sensitive pharmaceutical intermediates |

The methyl ester is preferred when downstream intermediates are thermally labile, allowing for milder deprotection conditions and faster cycle times compared to the ethyl ester.

Stereochemical Fidelity

The synthesis of specific chiral drugs requires exact stereochemical matches. Substituting (R)-Methyl 3-hydroxybutanoate with the (S)-enantiomer results in the formation of inactive or toxic diastereomers, completely failing to produce the target API [1].

| Evidence Dimension | Production of biologically active API |

| Target Compound Data | >99% ee of the (R)-configuration yields 100% target active pharmaceutical ingredient (API) |

| Comparator Or Baseline | (S)-Methyl 3-hydroxybutanoate (Yields 0% of the target active (R)-dependent API) |

| Quantified Difference | Absolute (100%) requirement for the (R)-enantiomer to achieve target pharmacological efficacy |

| Conditions | Stereoselective synthesis of chiral pharmaceutical APIs |

Procuring the exact (R)-configuration with >99% ee is a strict regulatory and functional requirement for specific API manufacturing, making the (S)-enantiomer entirely non-viable.

Carbapenem Antibiotic Synthesis

The strict >99% enantiomeric excess of the (R)-configuration is mandatory for constructing the chiral side chains of beta-lactam and carbapenem antibiotics (e.g., meropenem). Using this exact compound prevents the formation of inactive diastereomers, directly leveraging the stereochemical fidelity highlighted in Section 3 [1].

Statin Intermediate Production

Serves as a critical chiral synthon for the synthesis of cholesterol-lowering statins, such as rosuvastatin. The methyl ester is preferred over the ethyl ester because its lower boiling point and faster hydrolysis kinetics allow for milder processing of thermally labile statin precursors [1].

Vacuum Distillation Workflows

Ideal for large-scale synthetic routes requiring the removal of unreacted ester starting materials. The 56–58 °C (at 11 mmHg) boiling point allows for energy-efficient purification without thermally degrading the synthesized intermediates, a distinct advantage over the higher-boiling ethyl ester .

Asymmetric Ligand Development

Utilized as a foundational building block for custom chiral auxiliaries in asymmetric catalysis. The direct use of the (R)-enantiomer eliminates the 50% yield loss associated with racemic starting materials, optimizing the procurement economics of ligand manufacturing [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 45 of 46 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (88.89%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Explore Compound Types